molecular formula C17H24O3Se B14435825 3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol CAS No. 79681-46-2

3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol

Cat. No.: B14435825
CAS No.: 79681-46-2
M. Wt: 355.3 g/mol
InChI Key: RKUFZXWZVIYLOA-UHFFFAOYSA-N
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Description

3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol is an organic compound that features a cyclohexene ring substituted with a benzeneselenonyl group, a butyl chain, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Benzeneselenonyl Group: The benzeneselenonyl group can be introduced via a nucleophilic substitution reaction using benzeneselenonyl chloride and a suitable nucleophile.

    Addition of the Butyl Chain and Methyl Group: The butyl chain and methyl group can be added through alkylation reactions using appropriate alkyl halides and strong bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.

    Reduction: Reduction reactions can convert the benzeneselenonyl group to a selenol or selenide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzeneselenonyl group or the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are used for substitution reactions.

Major Products

    Oxidation Products: Selenoxides and selenones.

    Reduction Products: Selenols and selenides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.

    Biology: Investigated for its potential antioxidant properties and its role in redox biology.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes and cellular receptors. The benzeneselenonyl group can participate in redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzeneselenol: A simpler selenium-containing compound with similar redox properties.

    Selenocysteine: An amino acid containing selenium, known for its role in redox biology.

    Selenomethionine: Another selenium-containing amino acid with antioxidant properties.

Uniqueness

3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol is unique due to its complex structure, which combines a cyclohexene ring with a benzeneselenonyl group, a butyl chain, and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

79681-46-2

Molecular Formula

C17H24O3Se

Molecular Weight

355.3 g/mol

IUPAC Name

1-butyl-2-methyl-3-phenylselenonylcyclohex-2-en-1-ol

InChI

InChI=1S/C17H24O3Se/c1-3-4-12-17(18)13-8-11-16(14(17)2)21(19,20)15-9-6-5-7-10-15/h5-7,9-10,18H,3-4,8,11-13H2,1-2H3

InChI Key

RKUFZXWZVIYLOA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCC(=C1C)[Se](=O)(=O)C2=CC=CC=C2)O

Origin of Product

United States

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